Tyrosinase Inhibition vs. Kojic Acid
In a curated ChEMBL/BindingDB dataset for mushroom tyrosinase (Agaricus bisporus polyphenol oxidase 4) using L-tyrosine as substrate, Capryltyrosinamide (CHEMBL483644) demonstrated an IC50 of 33.3 μM (33,300 nM) measured by spectrophotometric analysis over 20 minutes [1]. Under comparable mushroom tyrosinase assay conditions, kojic acid—the industry-standard positive control—exhibits an IC50 of 7.4 μM (7,400 nM), meaning Capryltyrosinamide is approximately 4.5-fold less potent than kojic acid in this isolated enzyme system [2]. However, it is critical to note that when evaluated against human tyrosinase, kojic acid displays dramatically weaker efficacy (IC50 ≈ 500 μM), and arbutin shows only millimolar-range inhibition, highlighting that mushroom tyrosinase potency does not linearly translate to human target engagement [3]. A structurally distinct N-acyl tyrosinamide-like derivative (BDBM50141095) yielded an IC50 of 16.9 μM under the same assay format, suggesting that within the broader N-acyl tyrosinamide space, Capryltyrosinamide occupies an intermediate potency tier [4].
| Evidence Dimension | IC50 (half-maximal inhibitory concentration) against mushroom tyrosinase (Agaricus bisporus) using L-tyrosine substrate |
|---|---|
| Target Compound Data | IC50 = 33.3 μM (33,300 nM) |
| Comparator Or Baseline | Kojic acid IC50 = 7.4 μM (7,400 nM); BDBM50141095 (related amide) IC50 = 16.9 μM (16,900 nM); Arbutin IC50 (mushroom) = 85.1 mM (85,100,000 nM) |
| Quantified Difference | Capryltyrosinamide is ~4.5× less potent than kojic acid and ~2× less potent than BDBM50141095 at mushroom tyrosinase; ~2,555× more potent than arbutin |
| Conditions | Mushroom tyrosinase (Agaricus bisporus polyphenol oxidase 4); L-tyrosine substrate; 20 min spectrophotometric endpoint (BindingDB/ChEMBL curated data) |
Why This Matters
For procurement decisions, the 33.3 μM mushroom tyrosinase IC50 establishes Capryltyrosinamide as a biochemically verified, albeit moderate-potency, tyrosinase ligand—its value proposition resides less in standalone enzyme potency and more in its combined skin-conditioning, formulation-compatible, and regulatory-accepted profile, which kojic acid and research-grade amides do not simultaneously offer.
- [1] BindingDB. Entry BDBM50548724, ChEMBL ID CHEMBL483644. Affinity Data: IC50 = 33,300 nM. Assay: Inhibition of mushroom tyrosinase (Polyphenol oxidase 4, Agaricus bisporus) using L-tyrosine as substrate, 20 min spectrophotometric analysis. View Source
- [2] KCI Korean Journal. Effects of Arbutin and Kojic Acid on Activity of Tyrosinases from Mushroom, Mouse and Human Melanocytes (2024). IC50 of kojic acid for mushroom tyrosinase = 7.4 μM. View Source
- [3] Mann T, Gerwat W, Batzer J, et al. Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase. J Invest Dermatol. 2018; Kojic acid IC50 (human) ≈ 500 μM; Arbutin IC50 (human) in millimolar range. View Source
- [4] BindingDB. Entry BDBM50141095, ChEMBL ID CHEMBL3754276. Affinity Data: IC50 = 16,900 nM. Assay: Inhibition of mushroom tyrosinase using L-tyrosine, 20 min spectrophotometric assay. View Source
